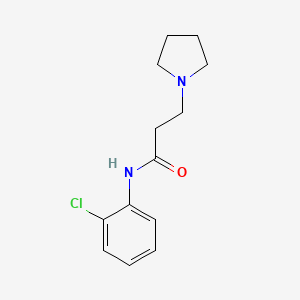
6-methyl-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinone derivatives, similar to "6-methyl-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol," involves strategic organic reactions that allow for the introduction of various functional groups, enhancing the compound's biological activity. For instance, the design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have been explored for their potent antitumor agents, demonstrating the significance of the quinolinone backbone in medicinal chemistry (Huang et al., 2013).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is crucial in determining their chemical reactivity and interaction with biological targets. Studies have shown that the presence of a pyrrolidinyl group and specific substitutions on the quinolinone ring can significantly affect the compound's biological activity and stability. For example, the crystal structure of related compounds provides insight into the molecular configuration and intermolecular interactions that could influence their pharmacological properties.
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions that modify their structure and enhance their pharmacological profile. The Buchwald–Hartwig amination is a key reaction in synthesizing these compounds, allowing for the introduction of aryl or heteroaryl groups into the quinolinone nucleus (Bonacorso et al., 2018). These modifications can lead to changes in the compound's electronic properties, solubility, and biological activity.
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. The synthesis method and crystal structure of related quinolinol compounds provide valuable data for understanding how structural variations affect these physical properties (Gao et al., 2008).
Propriétés
IUPAC Name |
6-methyl-2-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-9-10-19-17(13-15)21(24)18(14-23-11-5-6-12-23)20(22-19)16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYTVURPPVMWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649057.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)


![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5649092.png)
![N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5649094.png)
![[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5649106.png)
![5-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5649114.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)

